(5Z)-5-[1-acetyl-5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[1-Acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antibacterial, antifungal, anti-HIV, and antihypertensive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often require a catalyst, such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[1-Acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Scientific Research Applications
5-[1-Acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar core structure and exhibit various pharmacological activities.
Pyrazole Derivatives: Compounds with a pyrazole ring are known for their diverse biological activities.
Hydroxyalkyl Derivatives: These compounds contain hydroxyalkyl groups and are studied for their potential therapeutic applications.
Uniqueness
5-[1-Acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This structural complexity contributes to its diverse pharmacological activities and makes it a valuable compound for scientific research .
Properties
Molecular Formula |
C20H22N4O6 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-6-hydroxy-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N4O6/c1-5-8-23-19(27)17(18(26)21-20(23)28)13-10-14(24(22-13)11(2)25)12-6-7-15(29-3)16(9-12)30-4/h5-7,9,14,27H,1,8,10H2,2-4H3,(H,21,26,28) |
InChI Key |
JODHOTIFYMLXPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)CC=C)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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